molecular formula C14H23N5O2 B2990345 4-Methyl-N-[1-(oxan-4-YL)pyrazol-4-YL]piperazine-1-carboxamide CAS No. 1797022-02-6

4-Methyl-N-[1-(oxan-4-YL)pyrazol-4-YL]piperazine-1-carboxamide

Cat. No. B2990345
CAS RN: 1797022-02-6
M. Wt: 293.371
InChI Key: MBVAWSZTVPUHIM-UHFFFAOYSA-N
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Description

4-Methyl-N-[1-(oxan-4-YL)pyrazol-4-YL]piperazine-1-carboxamide is a chemical compound that finds application in diverse scientific research, enabling breakthrough studies and innovation. It is also known as 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H15N3O/c1-12-7-9(6-10-12)11-8-2-4-13-5-3-8/h6-8,11H,2-5H2,1H3 . The molecular weight of the compound is 181.24 .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 181.24 . It has a predicted density of 1.40±0.1 g/cm3 . It is soluble in DMSO at concentrations of ≥ 100 mg/mL (187.41 mM), but it is insoluble in water . The compound should be stored at 4°C .

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

Compounds structurally related to "4-Methyl-N-[1-(oxan-4-YL)pyrazol-4-YL]piperazine-1-carboxamide" have been studied for their interaction with cannabinoid receptors, employing molecular orbital methods and comparative molecular field analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship (QSAR) models. These studies contribute to understanding the molecular basis of receptor-ligand interactions, potentially guiding the design of new therapeutic agents targeting the CB1 cannabinoid receptor (Shim et al., 2002).

Synthesis and Structural Characterization

Research on pyrazole carboxamide derivatives, including those containing piperazine moieties, focuses on synthesizing novel compounds and characterizing their structures through various spectroscopic methods and X-ray crystal analysis. These studies are fundamental in medicinal chemistry for developing new drugs with potential therapeutic applications (Hong-Shui Lv et al., 2013).

Anticancer and Antimicrobial Activities

Several studies have synthesized and evaluated the biological activities of derivatives, exploring their potential as anticancer and antimicrobial agents. For example, bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown significant antibacterial efficacies and biofilm inhibition activities, indicating their potential in addressing antibiotic resistance and biofilm-associated infections (Ahmed E. M. Mekky & S. Sanad, 2020).

Antitubercular Properties

Compounds synthesized from piperazine and pyrazinamide have been evaluated for their antitubercular properties, showing promising results against Mycobacterium tuberculosis. This line of research highlights the potential of these derivatives in developing new treatments for tuberculosis, a global health concern (D. Sriram et al., 2006).

Antiviral and Antimicrobial Effects

New derivatives have been assessed for their antiviral and antimicrobial activities, revealing compounds with promising activities against various pathogens. These findings suggest the potential of these molecules in the development of new antiviral and antimicrobial therapies, addressing the need for novel treatments due to the rising resistance to existing drugs (R. C. Krishna Reddy et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards. The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .

properties

IUPAC Name

4-methyl-N-[1-(oxan-4-yl)pyrazol-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-17-4-6-18(7-5-17)14(20)16-12-10-15-19(11-12)13-2-8-21-9-3-13/h10-11,13H,2-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVAWSZTVPUHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-N-[1-(oxan-4-YL)pyrazol-4-YL]piperazine-1-carboxamide

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